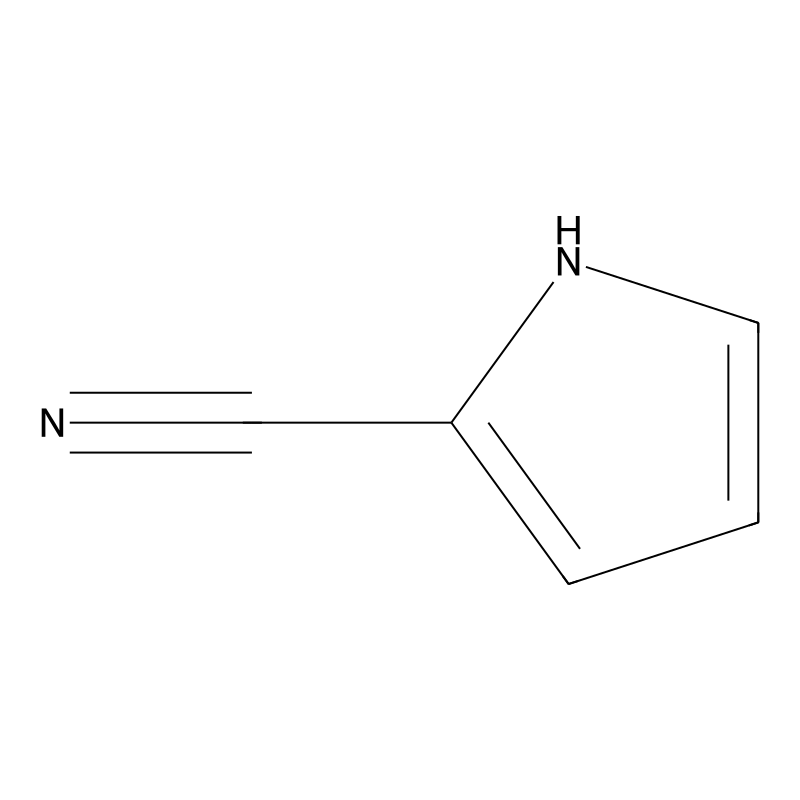Pyrrole-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Heterocyclic Building Block:
Pyrrole-2-carbonitrile serves as a crucial building block for synthesizing various heterocyclic compounds. Its five-membered ring structure with nitrogen and carbon atoms allows for further functionalization and modification, leading to the creation of diverse complex molecules with specific properties. This versatility makes it a valuable tool for researchers in drug discovery, material science, and other fields requiring the development of novel functional molecules [, ].
Addition Reactions:
Pyrrole-2-carbonitrile readily participates in addition reactions due to the presence of the cyano group (C≡N) and the double bond in its structure. This reactivity allows researchers to introduce various functional groups onto the molecule, further expanding its potential applications. For example, studies have explored its use in the synthesis of pyrrole derivatives with potential antitumor activities through addition reactions [].
Precursor for Functionalized Pyrroles:
Pyrrole-2-carbonitrile can be transformed into various substituted pyrroles, which are another class of important heterocyclic compounds. By employing different chemical transformations, researchers can modify the cyano group or other parts of the molecule to obtain specific pyrrole derivatives with desired properties. These derivatives can then be utilized in various research areas, such as the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [, ].
Pyrrole-2-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure that includes one nitrogen atom and a cyano group attached to the second carbon of the pyrrole ring. Its chemical formula is and it is recognized for its role as an essential building block in organic synthesis, particularly in the formation of various heterocycles. Pyrrole-2-carbonitrile exhibits notable properties such as reactivity in addition reactions and serves as a precursor for various derivatives used in medicinal chemistry and materials science .
Pyrrole-2-carbonitrile is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is limited, but it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].
- Addition Reactions: It can undergo nucleophilic addition due to the electrophilic nature of the carbon in the cyano group.
- Cyclization Reactions: This compound can be used to synthesize more complex heterocycles through cyclization processes.
- Substitution Reactions: The presence of the cyano group allows for further functionalization, making it versatile in synthetic pathways.
Notably, pyrrole-2-carbonitrile can be synthesized from pyrrole via reactions with chlorosulfonyl isocyanate, followed by treatment with N,N-dialkylformamide and an organic base .
Research indicates that pyrrole-2-carbonitrile and its derivatives exhibit various biological activities. Some studies have highlighted:
- Antimicrobial Properties: Certain derivatives show effectiveness against various bacterial strains.
- Anticancer Activity: Some compounds derived from pyrrole-2-carbonitrile have been investigated for their potential anticancer properties, showing promise in inhibiting tumor growth in vitro.
- Anti-inflammatory Effects: There is emerging evidence suggesting that some derivatives may possess anti-inflammatory properties.
These biological activities make pyrrole-2-carbonitrile a subject of interest in pharmaceutical research .
The synthesis of pyrrole-2-carbonitrile can be accomplished through several methods:
- Reaction with Chlorosulfonyl Isocyanate:
- Dehydration of Aldoximes:
- Photochemical Methods:
- Pyrrole derivatives can also be synthesized using photo
Pyrrole-2-carbonitrile finds applications in various fields:
- Synthetic Chemistry: It serves as a key intermediate for synthesizing complex organic molecules and heterocycles.
- Pharmaceuticals: Due to its biological activity, it is explored for developing new drugs, particularly in antimicrobial and anticancer therapies.
- Material Science: Its derivatives are utilized in creating advanced materials with specific electronic properties.
The versatility of pyrrole-2-carbonitrile makes it valuable across multiple disciplines .
Interaction studies involving pyrrole-2-carbonitrile focus on its reactivity with biological targets and other chemical entities. These studies often examine:
- Binding Affinities: Understanding how well pyrrole-2-carbonitrile or its derivatives bind to specific enzymes or receptors.
- Mechanisms of Action: Investigating how these compounds exert their biological effects at the molecular level.
Such studies are crucial for elucidating the potential therapeutic uses of pyrrole-2-carbonitrile derivatives and optimizing their efficacy .
Pyrrole-2-carbonitrile shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyridine | Six-membered nitrogen ring | More stable; used extensively in pharmaceuticals |
| Pyrrolidine | Saturated five-membered ring | Used as a building block for drug synthesis |
| 1-Methylpyrrole | Methyl substitution on pyrrole | Exhibits different reactivity patterns |
| 1-Hydroxypyrrole | Hydroxyl group addition | Potentially useful in medicinal chemistry |
Pyrrole-2-carbonitrile is unique due to its cyano group, which enhances its reactivity compared to other similar compounds. This unique feature allows it to participate in specific
XLogP3
LogP
UNII
GHS Hazard Statements
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








